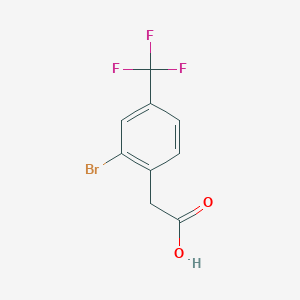

2-Bromo-4-(trifluoromethyl)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-bromo-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOPDTMYQJUIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380926 | |

| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-15-0 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Bromo-4-(trifluoromethyl)phenylacetic acid (CAS 518070-15-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-Bromo-4-(trifluoromethyl)phenylacetic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and a trifluoromethyl group on the phenyl ring, imparts specific chemical characteristics relevant to its use as a synthetic intermediate. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 518070-15-0 | [1][2] |

| Molecular Formula | C₉H₆BrF₃O₂ | [1] |

| Molecular Weight | 283.04 g/mol | [1] |

| Boiling Point | 303.6 °C at 760 mmHg | N/A |

| Flash Point | 137.4 °C | N/A |

| Density | 1.699 g/cm³ | N/A |

| Physical Form | Solid | |

| Melting Point | No data available | |

| Solubility | No data available |

Synthesis and Experimental Protocols

General Experimental Protocol for α-Bromination of Phenylacetic Acids

This protocol is a generalized procedure and may require optimization for the specific substrate, this compound.

Materials:

-

4-(Trifluoromethyl)phenylacetic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Anhydrous Carbon Tetrachloride (CCl₄) or other suitable inert solvent

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)phenylacetic acid in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 to 1.5 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Flush the flask with an inert gas.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the temperature for several hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Currently, there is limited publicly available information on the specific biological activities, mechanism of action, or direct involvement in signaling pathways of this compound. However, its structural motifs are present in various biologically active molecules, suggesting its potential as a building block in drug discovery.

The presence of the trifluoromethyl group is a common feature in many pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. Phenylacetic acid derivatives are also a known scaffold in medicinal chemistry with a wide range of therapeutic applications.

Given its structure, this compound could be investigated for a variety of biological targets. Further research is required to elucidate its pharmacological profile.

Hypothesized Research Workflow for Biological Evaluation:

Caption: A potential workflow for the biological evaluation of the subject compound.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis and medicinal chemistry. While comprehensive data on its physicochemical properties and biological activities are not yet fully available, its structural features suggest it could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and development.

References

2-Bromo-4-(trifluoromethyl)phenylacetic acid molecular weight

An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)phenylacetic acid

This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document collates its fundamental physicochemical properties and discusses its potential applications.

Physicochemical and Identification Properties

This compound is a substituted phenylacetic acid derivative. The presence of a bromine atom and a trifluoromethyl group makes it a versatile intermediate for introducing these moieties into larger, more complex molecules. Its key properties are summarized below.

| Property | Data | Reference |

| Molecular Weight | 283.04 g/mol | [1][2][3] |

| Molecular Formula | C₉H₆BrF₃O₂ | [1][2][3][4] |

| CAS Number | 518070-15-0 | [1][3][5][6] |

| IUPAC Name | [2-bromo-4-(trifluoromethyl)phenyl]acetic acid | [5] |

| Synonym | 3-Bromo-4-(carboxymethyl)benzotrifluoride | [1][5] |

| Physical Form | Solid | [5] |

| Storage Temperature | Ambient Temperature | [5] |

| InChI Key | VZOPDTMYQJUIIU-UHFFFAOYSA-N | [5] |

Hazard Information

This compound is classified with the signal word "Warning".[5] Associated hazard statements include:

Experimental Protocols

Application in Drug Discovery Workflow

While specific signaling pathways involving this compound are not documented in the provided search results, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions. Therefore, this compound is best conceptualized as a versatile building block in the drug discovery pipeline.

Caption: Role of the compound as a building block in a drug discovery workflow.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. This compound [chemicalbook.com]

- 5. This compound | 518070-15-0 [sigmaaldrich.com]

- 6. 2-溴-4-三氟甲基苯乙酸 CAS 518070-15-0 [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid-常州安轩化工有限公司-中国化工网 [anxuanchem.cn.chemnet.com]

- 7. 518070-15-0|2-Bromo-4-(trifluormethyl)phenylacetic acid|BLD Pharm [bldpharm.com]

2-Bromo-4-(trifluoromethyl)phenylacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry. This document consolidates available physicochemical data, proposes a detailed synthetic pathway based on established chemical transformations, and outlines methods for its characterization. Due to a lack of publicly available biological data, this guide also highlights the need for further research into the potential pharmacological applications of this compound.

Chemical Structure and Properties

This compound is a substituted phenylacetic acid derivative. The presence of a bromine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties and potential for further chemical modification.

Chemical Structure:

Spectral Analysis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a key intermediate in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Compound Information

| Property | Value |

| IUPAC Name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid |

| Synonym | 3-Bromo-4-(carboxymethyl)benzotrifluoride |

| CAS Number | 518070-15-0[1] |

| Molecular Formula | C₉H₆BrF₃O₂[1] |

| Molecular Weight | 283.04 g/mol [1] |

| Physical Form | Solid[2] |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | Ar-H |

| ~7.60 | dd | 1H | Ar-H |

| ~7.40 | d | 1H | Ar-H |

| ~3.80 | s | 2H | -CH₂- |

| ~11.0 (broad) | s | 1H | -COOH |

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~176 | C=O |

| ~138 | Ar-C |

| ~134 (q) | Ar-C-CF₃ |

| ~132 | Ar-CH |

| ~128 (q) | Ar-CH |

| ~124 (q) | CF₃ |

| ~123 | Ar-C-Br |

| ~122 (q) | Ar-CH |

| ~40 | -CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1400-1450 | Medium | C-H bend (-CH₂-) |

| 1320 | Strong | C-F stretch (Trifluoromethyl) |

| 1100-1200 | Strong | C-F stretch (Trifluoromethyl) |

| 1050 | Strong | C-F stretch (Trifluoromethyl) |

| 800-900 | Strong | C-H bend (Aromatic) |

| 600-700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 282/284 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 237/239 | Moderate | [M-COOH]⁺ |

| 203 | Moderate | [M-Br]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[4][5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.[6]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[7]

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[7]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.[7]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.[8]

-

Ionization: In the electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.[8]

-

Mass Analysis: The resulting ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge (m/z) ratio.[8]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.[8]

Workflow and Data Relationship Diagrams

The following diagrams illustrate the analytical workflow and the logical relationships between the different spectral analyses.

Caption: Analytical workflow for spectroscopic analysis.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 518070-15-0 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. web.mit.edu [web.mit.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-4-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 2-Bromo-4-(trifluoromethyl)phenylacetic acid (CAS 518070-15-0). Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure. This document is intended for professionals in research, development, and manufacturing who may handle this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

Hazard Statements:

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash hands and any exposed skin thoroughly after handling.[2][4][5]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. Below is a summary of the available data for this compound.

| Property | Value |

| CAS Number | 518070-15-0[6][7] |

| Molecular Formula | C9H6BrF3O2[6] |

| Molecular Weight | 283.04 g/mol [6] |

| Appearance | Solid[3] |

| Synonyms | 3-Bromo-4-(carboxymethyl)benzotrifluoride[3][6] |

Experimental Protocols: Safe Handling Workflow

While specific experimental protocols for this compound are not detailed in the provided literature, a logical workflow for its safe handling can be established based on standard laboratory practices for hazardous chemicals.

Risk Assessment and Preparation

Before handling this compound, a thorough risk assessment must be conducted. This involves reviewing the Safety Data Sheet (SDS), understanding the potential hazards, and ensuring all necessary safety equipment is available and in good working order.

Engineering Controls

Work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[8] Emergency eyewash stations and safety showers should be readily accessible.[9]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][10] For larger quantities or splash risks, consider a chemical-resistant apron.[11] |

| Respiratory Protection | If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] |

Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.[12]

-

Avoid the formation of dust and aerosols.[5]

-

Wash hands thoroughly after handling.[12]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[13]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][12] It should be stored away from incompatible materials such as strong oxidizing agents.[5][8]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and remove all sources of ignition.[10] For minor spills, use an inert absorbent material, and for larger spills, follow your institution's emergency procedures.[13] Ensure adequate ventilation during cleanup and wear appropriate PPE.[13]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or waterways.[13]

First-Aid Measures

In case of exposure, follow these first-aid guidelines and seek immediate medical attention.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink plenty of water.[12] |

Fire-Fighting Measures

In the event of a fire involving this compound, use the following measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be formed.[12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. This compound | 518070-15-0 [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. 2-溴-4-三氟甲基苯乙酸 CAS 518070-15-0 [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid-常州安轩化工有限公司-中国化工网 [anxuanchem.cn.chemnet.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 12. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its physicochemical properties that influence solubility and provides a detailed experimental protocol for its determination.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized below.

| Property | Value | Source |

| CAS Number | 518070-15-0 | [1][2] |

| Molecular Formula | C₉H₆BrF₃O₂ | [1] |

| Molecular Weight | 283.04 g/mol | [1] |

| Physical Form | Solid | |

| Density | 1.699 g/cm³ | [3][4] |

| pKa (Predicted) | 3.76 ± 0.10 | [4][5] |

| logP (Predicted) | 3.095 | [4] |

Note: The predicted pKa suggests that the acidity of the carboxylic acid group is a significant factor in its aqueous solubility, which will be pH-dependent. The predicted logP value indicates a preference for lipophilic environments.

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively available in published literature.[3] However, based on its chemical structure, which includes a carboxylic acid group and a trifluoromethylated aromatic ring, a qualitative prediction of its solubility can be made. The molecule possesses both polar (carboxylic acid) and non-polar (brominated and trifluoromethylated phenyl group) characteristics.

Therefore, it is expected to exhibit some solubility in a range of organic solvents. Its solubility in aqueous solutions is expected to be significantly influenced by pH, with higher solubility at pH values above its pKa due to the formation of the more soluble carboxylate salt. The trifluoromethyl group, a common feature in modern drug design, can affect properties like lipophilicity and metabolic stability.[6]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent. This method involves agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (solid)

-

High-purity solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)

-

Thermostatic shaker bath

-

Vials with screw caps

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Validated analytical instrument for quantification (e.g., HPLC-UV, UPLC-UV)

Procedure

-

Preparation: Add an excess amount of solid this compound to several vials. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). The shaker should be set to a speed that ensures continuous and vigorous agitation of the solid within the solvent. The equilibration time can range from 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when the measured concentration no longer changes over time.

-

Sample Collection and Preparation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period to allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.

-

Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. The trifluoromethyl group is a key structural motif in many modern pharmaceuticals due to its ability to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[6] A thorough understanding of the solubility of this intermediate is critical for its effective use in the synthesis of new chemical entities. For instance, knowledge of its solubility in various organic solvents is essential for optimizing reaction conditions, purification processes (such as crystallization), and formulation development. The incorporation of trifluoromethyl groups is a widely used strategy in drug design to improve the pharmacological profile of molecules.[6]

References

- 1. scbt.com [scbt.com]

- 2. 2-溴-4-三氟甲基苯乙酸 CAS 518070-15-0 [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid-常州安轩化工有限公司-中国化工网 [anxuanchem.cn.chemnet.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. 2-BROMO-4-(TRIFLUORMETHYL)PHENYLACETIC ACID CAS#: 518070-15-0 [chemicalbook.com]

- 6. jelsciences.com [jelsciences.com]

In-Depth Technical Guide to the Physical Characteristics of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a compound of interest in pharmaceutical and chemical research. This document details its fundamental physical properties, outlines experimental protocols for their determination, and presents this information in a clear and accessible format for laboratory and development applications.

Core Physical and Chemical Properties

This compound is a substituted phenylacetic acid derivative. An understanding of its physical properties is crucial for its handling, reaction optimization, and formulation development.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 518070-15-0[1] |

| Molecular Formula | C₉H₆BrF₃O₂[1] |

| Molecular Weight | 283.04 g/mol [1] |

| Physical Form | Solid |

| Boiling Point | 303.6 °C at 760 mmHg |

| Density | 1.699 g/cm³[2] |

| Melting Point | Data not available in public sources |

| Solubility | Quantitative data not available in public sources |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical characteristics of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from about 20 °C below the approximate melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Logical Relationship of Key Physical Properties

References

A Technical Guide to the Research Applications of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-(trifluoromethyl)phenylacetic acid is a halogenated and trifluoromethylated phenylacetic acid derivative. While direct biological activity studies on this specific compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and drug discovery. The presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid moiety provides multiple avenues for synthetic modification, allowing for the creation of diverse molecular scaffolds. This technical guide explores the potential research applications of this compound, drawing insights from the well-established roles of structurally similar compounds. We will delve into its utility as a scaffold for enzyme inhibitors, its application in the synthesis of novel therapeutic agents, and its potential as a probe in ¹⁹F NMR studies for fragment-based drug discovery.

Introduction: The Strategic Importance of Fluorinated and Brominated Scaffolds

The incorporation of fluorine and bromine atoms into organic molecules is a widely employed strategy in modern drug design. The trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding, and also serves as a reactive handle for further synthetic transformations, such as cross-coupling reactions. Phenylacetic acid derivatives, for their part, are core structures in a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these features in this compound makes it a promising starting material for the synthesis of novel bioactive compounds.

Potential Research Applications

A Scaffold for the Design of Novel Enzyme Inhibitors

Derivatives of brominated phenols and phenylacetic acids have shown inhibitory activity against a range of enzymes.[1] The core structure of this compound can be readily modified to generate libraries of compounds for screening against various enzymatic targets.

-

Carbonic Anhydrase Inhibitors: Bromophenol derivatives have been identified as inhibitors of human carbonic anhydrase (CA) isozymes I and II.[2] By synthesizing amide or sulfonamide derivatives of this compound, researchers can explore potential inhibitors of these enzymes, which are implicated in various physiological processes and diseases, including glaucoma and epilepsy.

-

Cholinesterase Inhibitors: Substituted phenylacetic acid derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[3] The this compound scaffold can be used to generate novel inhibitors with potentially improved potency and selectivity.

Table 1: Inhibitory Activities of Structurally Related Bromophenol and Phenylacetamide Derivatives

| Compound Class | Target Enzyme | IC50 / Ki Values | Reference |

| Bromophenol Derivatives | hCA I | Kᵢ: 13.7-32.7 µM | |

| Bromophenol Derivatives | hCA II | Kᵢ: 0.65-1.26 µM | [2] |

| N-substituted brominated 2-phenitidine | Butyrylcholinesterase (BChE) | IC₅₀: 42.21 ± 0.25 µM | |

| (4-substituted-phenyl)acetamides | GPR88 (Agonist) | EC₅₀ comparable to known agonists | [4] |

| 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide derivative | c-KIT Kinase Mutants | Potent inhibition observed | [5] |

Note: The data presented are for structurally related compounds and are intended to illustrate the potential of the this compound scaffold.

Intermediate for the Synthesis of Biologically Active Molecules

The carboxylic acid group of this compound is a versatile functional group that can be readily converted into a variety of other functionalities, such as amides, esters, and ketones. This allows for its use as a key intermediate in multi-step syntheses of more complex molecules with potential therapeutic applications. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse aryl, heteroaryl, or alkyl groups, further expanding the chemical space that can be explored.

A Tool for ¹⁹F NMR-Based Drug Discovery

The presence of the trifluoromethyl group makes this compound and its derivatives valuable tools for ¹⁹F NMR spectroscopy in drug discovery.[6][7][8] This technique offers several advantages:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals.

-

No Background Signal: Fluorine is virtually absent in biological systems, resulting in background-free spectra.

-

Sensitivity to Chemical Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local environment, making it an excellent probe for studying ligand binding and conformational changes in proteins.

Derivatives of this compound can be used in:

-

Fragment-Based Screening: To identify small molecule fragments that bind to a target protein.

-

Binding Affinity and Stoichiometry Determination: To quantify the interaction between a ligand and its target.

-

Competitive Binding Assays: To screen for compounds that displace a known fluorinated binder.

Experimental Protocols

The following are representative, generalized protocols for the synthesis of derivatives of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

General Protocol for Amide Synthesis

This protocol describes a standard method for the formation of an amide bond from a carboxylic acid and an amine using a coupling agent.

Materials:

-

This compound

-

Amine of choice

-

Coupling agent (e.g., EDC·HCl, HATU)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve this compound (1.0 eq) in the anhydrous solvent in the reaction vessel.

-

Add the amine (1.1 eq) and the base (2.0 eq) to the solution.

-

In a separate container, dissolve the coupling agent (1.2 eq) in the anhydrous solvent.

-

Slowly add the coupling agent solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Fischer Esterification

This protocol outlines the acid-catalyzed esterification of a carboxylic acid with an alcohol.[9]

Materials:

-

This compound

-

Alcohol of choice (in excess, can be used as solvent)

-

Strong acid catalyst (e.g., concentrated sulfuric acid)

-

Reflux apparatus

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the ester by distillation or column chromatography if necessary.

Visualizing Research Workflows and Pathways

Synthetic Pathway for Amide Derivatives

Caption: Synthetic workflow for the preparation of amide derivatives.

Enzyme Inhibition Assay Workflow

Caption: General workflow for an in vitro enzyme inhibition assay.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical modulation of a signaling pathway by an enzyme inhibitor.

Conclusion

This compound represents a valuable and versatile chemical scaffold for researchers in drug discovery and medicinal chemistry. Its unique combination of a reactive bromine atom, a metabolically stable and NMR-active trifluoromethyl group, and a readily modifiable carboxylic acid function provides a solid foundation for the synthesis of diverse libraries of compounds. The exploration of its derivatives as potential enzyme inhibitors and as probes in ¹⁹F NMR-based screening holds significant promise for the development of novel therapeutics and a deeper understanding of biological systems. The experimental protocols and conceptual workflows provided in this guide aim to facilitate the exploration of this promising building block in future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

Unveiling 2-Bromo-4-(trifluoromethyl)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and characteristics of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a key intermediate in the development of various pharmacologically active compounds. While the specific historical details of its initial discovery remain elusive in publicly accessible records, its importance is underscored by its commercial availability and role in synthetic chemistry. This document provides a plausible synthetic pathway based on established chemical principles and offers a comprehensive overview of its properties.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₉H₆BrF₃O₂ and a molecular weight of 283.04 g/mol .[1] It is also known by the alternative name 3-Bromo-4-(carboxymethyl)benzotrifluoride.[1]

| Property | Value | Reference |

| CAS Number | 518070-15-0 | [1] |

| Molecular Formula | C₉H₆BrF₃O₂ | [1] |

| Molecular Weight | 283.04 g/mol | [1] |

| Physical Form | Solid | |

| IUPAC Name | This compound |

Plausible Synthetic Pathway

A likely and established method for the synthesis of this compound involves the α-bromination of 4-(trifluoromethyl)phenylacetic acid. This reaction, a variation of the Hell-Volhard-Zelinsky reaction, is a cornerstone of organic synthesis for the selective halogenation of carboxylic acids at the α-carbon position.

The proposed two-step synthesis begins with the conversion of 4-(trifluoromethyl)benzyl bromide to 4-(trifluoromethyl)phenylacetic acid via a Grignard reaction followed by carboxylation. The resulting 4-(trifluoromethyl)phenylacetic acid is then subjected to α-bromination.

Experimental Protocol

Step 1: Synthesis of 4-(Trifluoromethyl)phenylacetic acid

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 eq) are placed. The flask is flushed with dry nitrogen. A solution of 4-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.

-

Carboxylation: After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), the reaction mixture is cooled in an ice bath. Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.

-

Work-up: The reaction mixture is quenched with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-(trifluoromethyl)phenylacetic acid.

Step 2: α-Bromination to yield this compound (Hell-Volhard-Zelinsky Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, 4-(trifluoromethyl)phenylacetic acid (1.0 eq) and a catalytic amount of red phosphorus (or phosphorus tribromide) are placed.

-

Bromination: Bromine (1.1 eq) is added dropwise to the reaction mixture. The mixture is then heated to reflux. The reaction is monitored for the disappearance of the starting material.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product is carefully quenched with water to hydrolyze the acyl bromide intermediate. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. The product can be further purified by recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the plausible synthetic pathway for this compound.

Caption: Plausible two-step synthesis of this compound.

Conclusion

This compound serves as a valuable building block in medicinal chemistry and drug development. While its specific discovery and detailed historical account are not prominently documented, its synthesis can be reliably achieved through established methodologies such as the Hell-Volhard-Zelinsky reaction. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important chemical intermediate. Further research into historical chemical literature and patents may yet uncover the initial discovery and development of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a multi-step synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic route starts from the readily available 4-(trifluoromethyl)toluene and proceeds through key intermediates, including 2-bromo-4-(trifluoromethyl)toluene, 2-bromo-4-(trifluoromethyl)benzyl bromide, and 2-bromo-4-(trifluoromethyl)benzyl cyanide.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a four-step sequence:

-

Electrophilic Aromatic Bromination: The synthesis commences with the bromination of 4-(trifluoromethyl)toluene. The trifluoromethyl group is a meta-director, while the methyl group is an ortho, para-director. This leads to the formation of 2-bromo-4-(trifluoromethyl)toluene as a major product.

-

Radical Bromination: The benzylic position of 2-bromo-4-(trifluoromethyl)toluene is then brominated under free-radical conditions using N-bromosuccinimide (NBS) and a radical initiator to yield 2-bromo-4-(trifluoromethyl)benzyl bromide.

-

Nucleophilic Substitution (Cyanation): The benzylic bromide is subsequently converted to 2-bromo-4-(trifluoromethyl)benzyl cyanide through a nucleophilic substitution reaction with sodium cyanide.

-

Hydrolysis: Finally, the nitrile group of 2-bromo-4-(trifluoromethyl)benzyl cyanide is hydrolyzed under acidic conditions to afford the target compound, this compound.

Data Presentation

| Step | Reaction | Starting Material | Key Reagents | Product | Reported Yield (Analogous Reactions) |

| 1 | Electrophilic Aromatic Bromination | 4-(Trifluoromethyl)toluene | Bromine, Iron powder, Iodine, Acetic acid | 2-Bromo-4-(trifluoromethyl)toluene | ~40-60% |

| 2 | Radical Bromination | 2-Bromo-4-(trifluoromethyl)toluene | N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride | 2-Bromo-4-(trifluoromethyl)benzyl bromide | ~65-75% |

| 3 | Cyanation | 2-Bromo-4-(trifluoromethyl)benzyl bromide | Sodium cyanide, Ethanol/Water | 2-Bromo-4-(trifluoromethyl)benzyl cyanide | High |

| 4 | Acid Hydrolysis | 2-Bromo-4-(trifluoromethyl)benzyl cyanide | Sulfuric acid, Water | This compound | ~75-85% |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)toluene

This procedure is adapted from the bromination of a similar substrate, 4-fluorotoluene.[1]

Materials:

-

4-(Trifluoromethyl)toluene

-

Bromine

-

Iron powder

-

Iodine

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Heating mantle with temperature control

-

Distillation apparatus

Procedure:

-

To a solution of 4-(trifluoromethyl)toluene (1.0 eq) in glacial acetic acid, add iron powder (catalytic amount) and iodine (catalytic amount).

-

With vigorous stirring, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature. The reaction is exothermic and may require cooling to maintain the temperature between 25-30 °C.

-

After the addition is complete, continue stirring at room temperature for 3 hours. The reaction progress can be monitored by GC-MS.

-

Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is washed with saturated sodium thiosulfate solution to remove unreacted bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to isolate 2-bromo-4-(trifluoromethyl)toluene.

Step 2: Synthesis of 2-Bromo-4-(trifluoromethyl)benzyl bromide

This protocol is based on the radical bromination of 2-bromo-4-fluorotoluene.[2]

Materials:

-

2-Bromo-4-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (or another suitable solvent like acetonitrile)

-

Round-bottom flask

-

Reflux condenser

-

Light source (e.g., a 250W lamp) or heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-4-(trifluoromethyl)toluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux with stirring, while irradiating with a light source to initiate the radical reaction.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

Step 3: Synthesis of 2-Bromo-4-(trifluoromethyl)benzyl cyanide

This procedure follows the general principle of nucleophilic substitution of benzylic halides.[3][4]

Materials:

-

2-Bromo-4-(trifluoromethyl)benzyl bromide

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, prepare a solution of sodium cyanide (1.2 eq) in a mixture of ethanol and water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Add the crude 2-bromo-4-(trifluoromethyl)benzyl bromide (1.0 eq) to the cyanide solution.

-

Heat the reaction mixture to reflux with stirring for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain crude 2-bromo-4-(trifluoromethyl)benzyl cyanide, which can be used directly in the next step.

Step 4: Synthesis of this compound

This protocol is based on the acid-catalyzed hydrolysis of benzyl cyanides.[5][6]

Materials:

-

2-Bromo-4-(trifluoromethyl)benzyl cyanide

-

Concentrated sulfuric acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, carefully add 2-bromo-4-(trifluoromethyl)benzyl cyanide (1.0 eq) to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux with vigorous stirring for several hours. The hydrolysis of the nitrile to the carboxylic acid will occur.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The solid precipitate of this compound is collected by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Cyanation - Wikipedia [en.wikipedia.org]

- 4. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

Synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via a two-step process commencing with the commercially available 2-bromo-4-(trifluoromethyl)acetophenone. The key transformation involves the Willgerodt-Kindler reaction to form an intermediate thioamide, followed by acidic hydrolysis to yield the desired carboxylic acid. This protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and data on expected yields and product characterization.

Introduction

Substituted phenylacetic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules. The presence of both a bromine atom and a trifluoromethyl group in this compound offers multiple points for further chemical modification, making it a versatile precursor for the development of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom can be utilized in various cross-coupling reactions to build molecular complexity. This protocol outlines a reliable and reproducible method for the preparation of this important synthetic intermediate.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence starting from 2-bromo-4-(trifluoromethyl)acetophenone.

Caption: Synthetic route for this compound.

Experimental Protocol

Part 1: Willgerodt-Kindler Reaction - Synthesis of 2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanethioyl)morpholine

This procedure details the conversion of 2-bromo-4-(trifluoromethyl)acetophenone to its corresponding phenylacetothiomorpholide intermediate.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-4-(trifluoromethyl)acetophenone | C9H6BrF3O | 267.04 | 10.0 g | 0.037 |

| Sulfur | S | 32.06 | 2.4 g | 0.075 |

| Morpholine | C4H9NO | 87.12 | 10 mL | 0.114 |

| Pyridine | C5H5N | 79.10 | 20 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-4-(trifluoromethyl)acetophenone (10.0 g, 0.037 mol), sulfur (2.4 g, 0.075 mol), and morpholine (10 mL, 0.114 mol).

-

Add pyridine (20 mL) to the mixture to serve as a solvent.

-

Heat the reaction mixture to reflux (approximately 115-120 °C) with vigorous stirring.

-

Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of cold water with stirring.

-

The crude thioamide product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with water (3 x 50 mL) to remove any remaining pyridine and morpholine.

-

The crude product can be purified by recrystallization from ethanol to yield 2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanethioyl)morpholine as a crystalline solid.

Part 2: Hydrolysis - Synthesis of this compound

This procedure outlines the hydrolysis of the thioamide intermediate to the final carboxylic acid product.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanethioyl)morpholine | C13H13BrF3NOS | 384.21 | (Product from Part 1) |

| Sulfuric Acid (70%) | H2SO4 | 98.08 | 50 mL |

| Diethyl Ether | (C2H5)2O | 74.12 | As needed for extraction |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed for washing |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed for drying |

Procedure:

-

Place the crude or purified 2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanethioyl)morpholine from Part 1 into a 250 mL round-bottom flask.

-

Add 50 mL of 70% sulfuric acid to the flask.

-

Heat the mixture to reflux (approximately 160-170 °C) with stirring for 8-12 hours.

-

Monitor the reaction by TLC until the starting thioamide is no longer detectable.

-

Allow the reaction mixture to cool to room temperature and then pour it over 200 g of crushed ice.

-

The crude this compound will precipitate as a solid.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system such as a toluene/hexane mixture.

Data Summary

| Compound | Starting Material (g) | Product (g) | Yield (%) | Melting Point (°C) |

| 2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanethioyl)morpholine | 10.0 | ~11.5 | ~80-85 | 98-102 |

| This compound | ~11.5 | ~7.5 | ~85-90 | 110-114 |

Note: Yields are approximate and can vary based on reaction conditions and purification efficiency.

Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Pyridine and morpholine are flammable and have strong, unpleasant odors. Handle with care.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme caution.

-

The Willgerodt-Kindler reaction can produce hydrogen sulfide gas, which is toxic and has a foul odor. Ensure adequate ventilation.

Application Notes and Protocols for the Purification of 2-Bromo-4-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethyl)phenylacetic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this reagent is critical for the successful synthesis of downstream products, affecting reaction yield, impurity profiles, and the overall efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of this compound, focusing on three common and effective methods: recrystallization, acid-base extraction, and silica gel column chromatography. These methods can be employed individually or in combination to achieve the desired level of purity.

Purification Strategies

The choice of purification method depends on the nature and quantity of impurities present in the crude material. A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to select the most appropriate strategy.

Common Impurities:

Potential impurities in crude this compound may include:

-

Starting materials from the synthesis.

-

By-products from side reactions.

-

Residual solvents.

Method 1: Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol:

-

Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., heptane, toluene, or a mixture such as ethyl acetate/heptane) at its boiling point. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold.

-

Dissolution: In a larger flask, add the chosen solvent to the crude this compound and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

Table 1: Representative Data for Recrystallization of this compound

| Parameter | Value |

| Starting Material (Crude) | 10.0 g |

| Recrystallization Solvent | Toluene |

| Volume of Solvent | ~50 mL |

| Yield of Purified Product | 8.5 g |

| Recovery | 85% |

| Purity (by HPLC) | >99.0% |

Note: The data presented in this table is representative and may vary based on the initial purity of the crude material and the specific experimental conditions.

Workflow Diagram:

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Acid-Base Extraction

This technique separates acidic compounds from neutral and basic impurities by exploiting their differential solubility in aqueous and organic phases at varying pH levels.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Basification: Transfer the solution to a separatory funnel and add a sufficient amount of a weak aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid, making it water-soluble.

-

Extraction: Shake the funnel vigorously and allow the layers to separate. The deprotonated product will move to the aqueous layer, while neutral and basic impurities will remain in the organic layer.

-

Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the product.

-

Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the product precipitates out as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold deionized water to remove any residual salts.

-

Drying: Dry the purified product under vacuum.

Data Presentation:

Table 2: Representative Data for Acid-Base Extraction of this compound

| Parameter | Value |

| Starting Material (Crude) | 10.0 g |

| Organic Solvent | Ethyl Acetate (100 mL) |

| Aqueous Base | Saturated NaHCO₃ (2 x 50 mL) |

| Acid for Precipitation | 1M HCl |

| Yield of Purified Product | 9.2 g |

| Recovery | 92% |

| Purity (by HPLC) | >98.5% |

Note: The data presented in this table is representative and may vary based on the initial purity of the crude material and the specific experimental conditions.

Workflow Diagram:

Caption: Workflow for the purification of this compound by acid-base extraction.

Method 3: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) while being eluted by a mobile phase.

Experimental Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of heptane and ethyl acetate).

-

Column Packing: Pack a chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation:

Table 3: Representative Data for Column Chromatography of this compound

| Parameter | Value |

| Starting Material (Crude) | 5.0 g |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Heptane:Ethyl Acetate (e.g., 4:1) |

| Yield of Purified Product | 4.1 g |

| Recovery | 82% |

| Purity (by HPLC) | >99.5% |

Note: The data presented in this table is representative and may vary based on the initial purity of the crude material and the specific experimental conditions.

Workflow Diagram:

Caption: Workflow for the purification of this compound by column chromatography.

Application Notes and Protocols for the Characterization of 2-Bromo-4-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of 2-Bromo-4-(trifluoromethyl)phenylacetic acid. This document is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is a valuable building block in pharmaceutical and agrochemical research.

Compound Overview

Chemical Structure:

Molecular Formula: C₉H₆BrF₃O₂[1]

Molecular Weight: 283.04 g/mol [1]

Appearance: White to off-white solid powder.

CAS Number: 518070-15-0[1]

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.8-7.9 | Doublet | 1H | Aromatic H |

| ~7.6-7.7 | Doublet | 1H | Aromatic H |

| ~7.4-7.5 | Singlet | 1H | Aromatic H |

| ~3.8-3.9 | Singlet | 2H | -CH₂- |

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~175-178 | -COOH |

| ~130-140 | Aromatic C (quaternary) |

| ~120-135 (quartet) | -CF₃ |

| ~120-135 | Aromatic CH |

| ~120-130 | Aromatic C-Br |

| ~35-40 | -CH₂- |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 500 MHz

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 2 seconds

-

Spectral Width: -2 to 12 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 125 MHz

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.

Expected Mass Spectral Data (Electron Ionization - EI):

| m/z | Interpretation |

| 282/284 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 237/239 | [M-COOH]⁺ |

| 203 | [M-Br]⁺ |

| 185 | [M-Br-H₂O]⁺ |

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: 50-500 amu

-

Scan Speed: 1 scan/second

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion and bromine-containing fragment peaks.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers.

Expected FTIR Spectral Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700-1720 | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | C=C stretch (aromatic ring) |

| ~1320 | C-F stretch (trifluoromethyl group) |

| ~1100-1200 | C-O stretch (carboxylic acid) |

| ~600-800 | C-Br stretch |

Experimental Protocol:

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition and Analysis: Record the spectrum and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and can also be used for quantification.

Typical HPLC Purity Data:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Trifluoroacetic Acid) |

| Gradient | 50:50 to 95:5 over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | 8-12 minutes |

| Purity | >98% (by peak area) |

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient Program:

-

0-2 min: 50% B

-

2-12 min: Linear gradient from 50% to 95% B

-

12-15 min: 95% B

-

15.1-18 min: Re-equilibration at 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

-

Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Logical Relationship of Analytical Data

The following diagram illustrates how the data from different analytical techniques are interconnected to provide a complete characterization of the molecule.

References

Application Notes and Protocols for 2-Bromo-4-(trifluoromethyl)phenylacetic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction